2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline
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Overview
Description
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a tetrahydropyrazinyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The quinoline moiety is then introduced via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. The final step involves the formation of the tetrahydropyrazinyl sulfone group through a sulfonation reaction, typically using sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or quinoline rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the quinoline and sulfone groups.
4-Methylquinoline: A quinoline derivative that shares the quinoline moiety but lacks the pyrazole and sulfone groups.
Tetrahydropyrazine: A compound with a similar tetrahydropyrazinyl structure but without the pyrazole and quinoline moieties.
Uniqueness
1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(4-METHYL-2-QUINOLYL)TETRAHYDRO-1-PYRAZINYL] SULFONE is unique due to its combination of a pyrazole ring, a quinoline moiety, and a tetrahydropyrazinyl sulfone group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
Molecular Formula |
C19H23N5O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C19H23N5O2S/c1-14-12-19(20-17-7-5-4-6-16(14)17)23-8-10-24(11-9-23)27(25,26)18-13-22(3)21-15(18)2/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
DYUXXAIHHBWRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CN(N=C4C)C |
Origin of Product |
United States |
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